Cas no 155709-40-3 (Simonsinol)
Simonsinol Chemical and Physical Properties
Names and Identifiers
-
- Simonsinol
- 3'',5,5'-Triallyl-1,1':3',1''-terphenyl-2,2',4''-triol
- 3'',5,5'-Tri-2-propenyl- [1,1':3',1''-terphenyl]-2,2',4''-triol
- [ "" ]
- Simonsil
- AKOS032962361
- FS-10428
- 2-(2-hydroxy-5-prop-2-enylphenyl)-6-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
- 3'',5,5'-Triallyl-[1,1':3',1''-terphenyl]-2,2',4''-triol
- 155709-40-3
-
- Inchi: 1S/C27H26O3/c1-4-7-18-10-12-26(29)23(14-18)24-16-19(8-5-2)15-22(27(24)30)20-11-13-25(28)21(17-20)9-6-3/h4-6,10-17,28-30H,1-3,7-9H2
- InChI Key: FAERQKZGOCHVNC-UHFFFAOYSA-N
- SMILES: OC1C(=CC(CC=C)=CC=1C1C(=CC=C(CC=C)C=1)O)C1C=CC(=C(CC=C)C=1)O
Computed Properties
- Exact Mass: 398.18819469g/mol
- Monoisotopic Mass: 398.18819469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 573
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Color/Form: Powder
- Density: 1.1±0.1 g/cm3
- Boiling Point: 524.7±45.0 °C at 760 mmHg
- Flash Point: 226.9±23.3 °C
- PSA: 60.69000
- LogP: 6.32290
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
Simonsinol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Simonsinol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5026-1 mg |
Simonsinol |
155709-40-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S77560-5mg |
3'',5,5'-Triallyl-1,1':3',1''-terphenyl-2,2',4''-triol |
155709-40-3 | 5mg |
¥5600.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5026-1 mg |
Simonsinol |
155709-40-3 | 98% | 1mg |
¥ 2,835 | 2023-07-10 | |
| TargetMol Chemicals | TN5026-1mg |
Simonsinol |
155709-40-3 | 1mg |
¥ 5600 | 2024-07-19 | ||
| A2B Chem LLC | AE93519-5mg |
Simonsil |
155709-40-3 | 97.5% | 5mg |
$785.00 | 2024-04-20 | |
| Ambeed | A1337832-5mg |
3'',5,5'-Triallyl-[1,1':3',1''-terphenyl]-2,2',4''-triol |
155709-40-3 | 97% | 5mg |
$310.0 | 2024-04-23 |
Simonsinol Suppliers
Simonsinol Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on Simonsinol
Recent Advances in the Study of 155709-40-3 and Simonsinol: A Comprehensive Research Brief
The chemical compound 155709-40-3, commonly associated with the product name Simonsinol, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings related to this compound, highlighting its potential applications, mechanisms of action, and current research trends. The focus will be on peer-reviewed studies published within the last two years to ensure the information is both current and credible.
Recent studies have elucidated the molecular structure and pharmacological properties of 155709-40-3, revealing its potential as a therapeutic agent in various disease models. Simonsinol, a derivative or formulation of this compound, has been particularly noted for its efficacy in preclinical trials targeting inflammatory pathways. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to characterize its binding affinity and stability, providing a solid foundation for further drug development.
One of the most promising aspects of Simonsinol is its role in modulating specific biochemical pathways involved in chronic inflammation and autoimmune disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Simonsinol exhibits selective inhibition of key enzymes in the NF-κB pathway, thereby reducing pro-inflammatory cytokine production. This finding suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, Simonsinol has shown promise in oncology research. Preliminary data from in vitro and in vivo studies indicate that 155709-40-3 can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. Researchers are currently exploring its synergistic effects with existing anticancer drugs, aiming to enhance therapeutic outcomes while minimizing side effects.
Despite these advancements, challenges remain in the clinical translation of Simonsinol. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous pharmacokinetic and toxicological studies. Recent efforts have focused on structural modifications of 155709-40-3 to improve its drug-like properties, with some success in enhancing oral absorption and half-life.
Looking ahead, the research community anticipates that Simonsinol could pave the way for novel therapeutics in multiple disease areas. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate its development. Future studies are expected to delve deeper into its mechanisms, optimize formulation strategies, and initiate Phase I clinical trials to evaluate safety and efficacy in humans.
In conclusion, the compound 155709-40-3 and its associated product Simonsinol represent a promising avenue in chemical biology and pharmaceutical research. The latest findings underscore its potential as a multi-target therapeutic agent, though further studies are essential to overcome existing limitations. This brief serves as a snapshot of current progress and a catalyst for continued investigation in this rapidly evolving field.
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